Cas no 1396782-75-4 (N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide)

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound featuring a benzamide core substituted with a trifluoromethoxy group and a hydroxy-methyl-phenylbutyl side chain. Its structural design combines lipophilic (phenyl, trifluoromethoxy) and hydrophilic (hydroxy) moieties, suggesting potential applications in medicinal chemistry or agrochemical research. The trifluoromethoxy group enhances metabolic stability and bioavailability, while the hydroxy functionality may facilitate hydrogen bonding interactions. This compound’s modular structure allows for further derivatization, making it a versatile intermediate in drug discovery or material science. Its precise physicochemical properties (e.g., solubility, logP) would depend on the specific stereochemistry and formulation. Analytical characterization (NMR, HPLC, MS) confirms high purity for research use.
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide structure
1396782-75-4 structure
Product Name:N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide
CAS No:1396782-75-4
MF:C19H20F3NO3
MW:367.362215995789
CID:5400947
Update Time:2025-06-12

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide
    • Inchi: 1S/C19H20F3NO3/c1-18(25,12-11-14-5-3-2-4-6-14)13-23-17(24)15-7-9-16(10-8-15)26-19(20,21)22/h2-10,25H,11-13H2,1H3,(H,23,24)
    • InChI Key: CPHJXLSBABPWQD-UHFFFAOYSA-N
    • SMILES: C(NCC(O)(C)CCC1=CC=CC=C1)(=O)C1=CC=C(OC(F)(F)F)C=C1

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N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide Related Literature

Additional information on N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide

Introduction to N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide (CAS No. 1396782-75-4)

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide, identified by its CAS number 1396782-75-4, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both hydrophilic and lipophilic moieties in its structure suggests a unique set of properties that make it a promising candidate for various therapeutic interventions.

The compound's structure comprises a benzamide core substituted with a trifluoromethoxy group at the 4-position, which is known to enhance metabolic stability and binding affinity. Additionally, the side chain featuring a 2-hydroxy-2-methyl-4-phenylbutyl group introduces hydrophilicity, contributing to solubility and bioavailability. This balance of polar and non-polar features is crucial for optimizing pharmacokinetic profiles, ensuring efficient absorption, distribution, metabolism, and excretion (ADME) properties.

In recent years, there has been growing interest in the development of novel benzamide derivatives as pharmacological agents. These compounds have shown promise in various preclinical studies, particularly in the modulation of inflammatory pathways and enzyme inhibition. The trifluoromethoxy substituent, in particular, has been extensively studied for its ability to improve pharmacological activity by enhancing interactions with biological targets. This moiety is known to increase binding affinity and selectivity, making it valuable in the design of targeted therapies.

The 2-hydroxy-2-methyl-4-phenylbutyl side chain adds another layer of complexity to the molecule, influencing its physicochemical properties and biological activity. Hydroxyl groups are known to participate in hydrogen bonding, which can be critical for interactions with biological targets such as enzymes and receptors. The methyl group may contribute to steric hindrance, affecting the compound's ability to bind to specific sites. Together, these structural elements contribute to the compound's overall pharmacological profile.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions and pharmacokinetic properties. Molecular docking studies have been conducted using N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide as a lead compound to identify potential binding sites on target proteins. These studies have revealed promising interactions with enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent.

The compound's synthesis involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzamide core. The introduction of the trifluoromethoxy group is typically achieved through nucleophilic aromatic substitution or metal-catalyzed fluorination reactions. The final step involves the attachment of the 2-hydroxy-2-methyl-4-phenylbutyl side chain, which may require protective group strategies to prevent unwanted side reactions.

In vitro studies have demonstrated the compound's potential therapeutic effects. For instance, it has shown inhibitory activity against key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are pivotal in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting their activity, N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide may help mitigate inflammatory responses associated with various diseases.

Evaluation of the compound's safety profile is essential before considering further clinical development. Preclinical toxicology studies have been conducted to assess acute and chronic toxicity. These studies include assessments of organ-specific effects, genotoxicity, and carcinogenic potential. Preliminary results suggest that the compound exhibits moderate toxicity at high doses but remains well-tolerated at therapeutic concentrations.

The development of novel pharmaceuticals often involves iterative optimization based on structural modifications derived from lead compounds like N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide. By systematically altering functional groups or side chains, researchers can fine-tune pharmacological properties such as potency, selectivity, and pharmacokinetics. Computational modeling aids in predicting the impact of these modifications on biological activity.

The role of fluorine atoms in pharmaceuticals cannot be overstated. The introduction of fluorine into molecular structures often leads to enhanced metabolic stability, improved binding affinity, and increased bioavailability. The trifluoromethoxy group in this compound exemplifies these benefits, contributing to its potential as a therapeutic agent. Additionally, fluorine atoms can influence drug distribution within the body by affecting lipid solubility.

The future prospects for N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide include further preclinical investigations aimed at elucidating its mechanism of action and identifying potential therapeutic applications. If successful in clinical trials, it could be developed into a novel treatment for inflammatory diseases or other conditions where enzyme inhibition is beneficial.

In conclusion, N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide (CAS No. 1396782-75-4)) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its development underscores the importance of innovative approaches in drug design and highlights the potential for structurally complex molecules to yield effective therapeutic agents.

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